molecular formula C₁₆H₁₉Cl₂NO₄S B1141261 trans-Clopidogrel thiol metabolite hydrochloride CAS No. 204204-76-2

trans-Clopidogrel thiol metabolite hydrochloride

Cat. No.: B1141261
CAS No.: 204204-76-2
M. Wt: 392.3
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Description

trans-Clopidogrel thiol metabolite hydrochloride: is a pharmacologically active metabolite of clopidogrel, a widely used antiplatelet medication. Clopidogrel is a prodrug that requires metabolic activation to exert its therapeutic effects. The active thiol metabolite of clopidogrel is responsible for its antiplatelet activity, which helps prevent blood clots in patients with cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Clopidogrel thiol metabolite hydrochloride involves multiple steps. Clopidogrel undergoes two-step metabolism to produce the active thiol metabolite. The first step involves the oxidation of clopidogrel to 2-oxo-clopidogrel, followed by the reduction to the active thiol metabolite. The reaction conditions typically involve the use of cytochrome P450 enzymes, such as CYP2C19 and CYP3A4, in the presence of appropriate cofactors .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) for purification and analysis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Clopidogrel is oxidized to 2-oxo-clopidogrel by cytochrome P450 enzymes.

    Reduction: 2-oxo-clopidogrel is reduced to the active thiol metabolite.

    Substitution: The thiol group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes (CYP2C19, CYP3A4) and cofactors.

    Reduction: Reducing agents such as NADPH.

    Substitution: Electrophiles such as alkyl halides.

Major Products:

    Oxidation: 2-oxo-clopidogrel.

    Reduction: Active thiol metabolite.

    Substitution: Various substituted thiol derivatives.

Mechanism of Action

The active thiol metabolite of clopidogrel exerts its effects by irreversibly binding to the P2Y12 adenosine diphosphate (ADP) receptors on platelets. This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. As a result, the active thiol metabolite inhibits platelet aggregation and reduces the risk of thrombotic events .

Comparison with Similar Compounds

    Prasugrel: Another thienopyridine antiplatelet agent that is metabolized to an active thiol metabolite.

    Ticlopidine: An older thienopyridine antiplatelet agent with a similar mechanism of action.

Uniqueness:

    trans-Clopidogrel thiol metabolite hydrochloride: is unique in its specific binding affinity for the P2Y12 receptor and its irreversible inhibition of platelet aggregation.

Biological Activity

Introduction

Trans-Clopidogrel thiol metabolite hydrochloride is a significant active metabolite of the antiplatelet drug clopidogrel, which is widely used in the prevention of thrombotic events. Understanding its biological activity is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This article delves into the metabolic pathways, biological mechanisms, and clinical implications associated with this compound.

Metabolic Pathways

Clopidogrel is a prodrug that requires metabolic activation to exert its pharmacological effects. The conversion of clopidogrel to its active form involves two key steps mediated by cytochrome P450 enzymes:

  • Formation of 2-Oxo-Clopidogrel : Clopidogrel undergoes mono-oxygenation to yield 2-oxo-clopidogrel, which is inactive.
  • Conversion to Active Thiol Metabolite : The 2-oxo-clopidogrel is further oxidized to form the unstable sulfenic acid intermediate, which then leads to the generation of the active thiol metabolite through a series of reactions involving glutathione (GSH) .

Table 1: Key Steps in Clopidogrel Metabolism

StepReactionEnzymeProduct
1Clopidogrel → 2-Oxo-ClopidogrelCYP EnzymesInactive
22-Oxo-Clopidogrel → Active Thiol MetaboliteCYP Enzymes, GSHActive

The active thiol metabolite exhibits its biological activity primarily through irreversible inhibition of the P2Y12 receptor on platelets. This inhibition prevents ADP-induced platelet aggregation, thereby reducing the risk of thrombus formation. The mechanism involves covalent modification of cysteine residues on the P2Y12 receptor .

Case Study: Efficacy in Clinical Settings

A study exploring the pharmacodynamics of trans-clopidogrel thiol metabolite demonstrated that patients with certain CYP2C19 genotypes exhibited variable responses to clopidogrel therapy. Those with reduced-function alleles showed decreased levels of the active metabolite and correspondingly lower platelet inhibition . This variability underscores the importance of genetic testing in personalizing clopidogrel therapy.

Clinical Implications

The efficacy of trans-clopidogrel thiol metabolite is influenced by several factors, including:

  • Genetic Variability : Polymorphisms in CYP2C19 significantly affect the metabolism and effectiveness of clopidogrel.
  • Drug Interactions : Co-administration with other medications that inhibit CYP enzymes can lead to reduced levels of the active metabolite .

Pharmacokinetics and Dynamics

The pharmacokinetic profile of trans-clopidogrel thiol metabolite indicates a half-life that supports once-daily dosing in clinical practice. The peak plasma concentrations are typically reached within a few hours post-administration, with sustained antiplatelet effects observed for up to 24 hours .

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-Life~10 hours
Peak Concentration Time1-3 hours post-dose
Effective Duration~24 hours

Research Findings

Recent studies have focused on enhancing the understanding of trans-clopidogrel thiol metabolite's reactivity and its role as a hydrogen sulfide donor, which may contribute additional therapeutic benefits beyond antiplatelet activity . Furthermore, investigations into mixed disulfide conjugates have revealed their potential for maintaining levels of the active metabolite in circulation, thereby improving therapeutic efficacy .

Properties

IUPAC Name

(2E)-2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S.ClH/c1-22-16(21)15(11-4-2-3-5-12(11)17)18-7-6-13(23)10(9-18)8-14(19)20;/h2-5,8,13,15,23H,6-7,9H2,1H3,(H,19,20);1H/b10-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLBFGQBRVODQX-VRTOBVRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(=CC(=O)O)C2)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC(/C(=C/C(=O)O)/C2)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204204-76-2
Record name 1-Piperidineacetic acid, 3-(carboxymethylene)-α-(2-chlorophenyl)-4-mercapto-, 1-methyl ester, hydrochloride (1:1), (3E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204204-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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